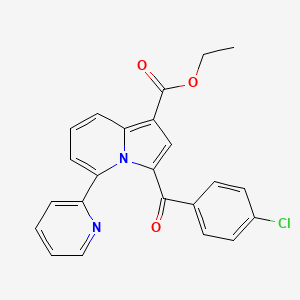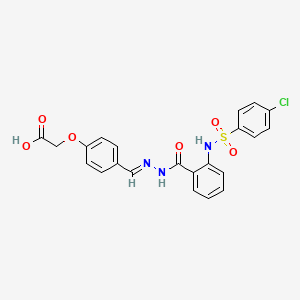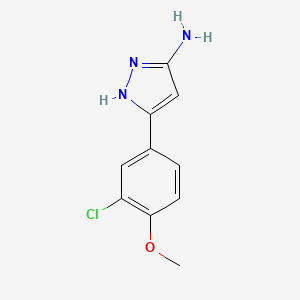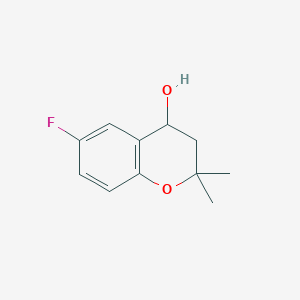
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 1 and a methoxyphenyl group at position 3, with a hydroxyl group at position 4 of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired pyrazole compound. The reaction can be summarized as follows:
Starting Materials: 4-bromoacetophenone, 4-methoxybenzaldehyde, hydrazine hydrate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone, resulting in the formation of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-one.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like Pd/C and hydrogen gas, and nucleophiles like amines and thiols. Major products formed from these reactions include ketones, reduced phenyl derivatives, and substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the bromophenyl and methoxyphenyl groups can engage in hydrophobic interactions with receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol can be compared with similar compounds, such as:
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-one: This compound differs by having a ketone group at position 4 instead of a hydroxyl group.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-thiol: This compound has a thiol group at position 4 instead of a hydroxyl group.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-amine: This compound has an amine group at position 4 instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C16H13BrN2O2 |
|---|---|
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3 |
Clé InChI |
HSWFBPLEAQDMQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)


![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)
![ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12045602.png)

![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045606.png)



![sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B12045642.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045645.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B12045657.png)
